butyl prop-2-enoate;N-(methoxymethyl)-2-methylprop-2-enamide;styrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

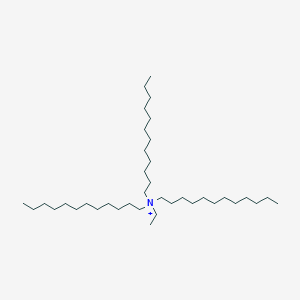

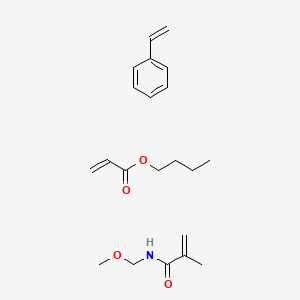

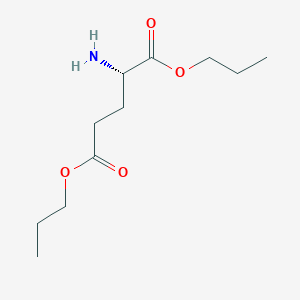

The compound “butyl prop-2-enoate; N-(methoxymethyl)-2-methylprop-2-enamide; styrene” is a combination of three distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is an ester of acrylic acid. N-(methoxymethyl)-2-methylprop-2-enamide is a derivative of methacrylamide, and styrene is a vinyl aromatic hydrocarbon. These compounds are widely used in various industrial applications, including the production of polymers, resins, and coatings.

準備方法

Butyl Prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product . Industrial production often includes polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during storage .

N-(Methoxymethyl)-2-Methylprop-2-Enamide: The preparation of N-(methoxymethyl)-2-methylprop-2-enamide involves the reaction of methacrylamide with methoxymethyl chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out at low temperatures to ensure high yield and purity .

Styrene: Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves the use of superheated steam and an iron(III) oxide catalyst. The reaction is highly endothermic and reversible, with a typical yield of 88-94% . Recent advancements have also explored the use of redox catalysts to improve the efficiency and reduce the environmental impact of styrene production .

化学反応の分析

Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis. It readily copolymerizes with other monomers such as ethylene, styrene, and vinyl acetate to form copolymers used in paints, adhesives, and coatings . Common reagents include hydroquinone as a polymerization inhibitor and sulfuric acid as a catalyst for esterification .

N-(Methoxymethyl)-2-Methylprop-2-Enamide: N-(methoxymethyl)-2-methylprop-2-enamide can undergo nucleophilic substitution reactions due to the presence of the methoxymethyl group. It is also involved in polymerization reactions to form various copolymers used in biomedical and industrial applications .

Styrene: Styrene is known for its polymerization reactions, forming polystyrene and other copolymers. It can also undergo oxidation, hydrogenation, and halogenation reactions. Common reagents include peroxides for polymerization and hydrogen for hydrogenation .

科学的研究の応用

Butyl Prop-2-enoate: Butyl prop-2-enoate is extensively used in the production of polymers and copolymers for applications in adhesives, sealants, and coatings. It is also used in the manufacture of inks, resins, and packaging materials .

N-(Methoxymethyl)-2-Methylprop-2-Enamide: This compound is used in the synthesis of various polymers with applications in drug delivery systems, hydrogels, and biomedical devices. Its ability to undergo polymerization makes it valuable in creating materials with specific properties .

Styrene: Styrene is a key monomer in the production of polystyrene, which is used in a wide range of products, including packaging materials, insulation, and disposable containers. It is also used in the production of synthetic rubber and resins .

作用機序

Butyl Prop-2-enoate: The mechanism of action of butyl prop-2-enoate involves its polymerization to form long-chain polymers. The ester group in its structure allows for crosslinking, providing flexibility and durability to the resulting materials .

N-(Methoxymethyl)-2-Methylprop-2-Enamide: N-(methoxymethyl)-2-methylprop-2-enamide exerts its effects through polymerization and crosslinking reactions. The methoxymethyl group provides stability and resistance to hydrolysis, making it suitable for biomedical applications .

Styrene: Styrene acts primarily through polymerization, forming polystyrene and other copolymers. The vinyl group in styrene allows for the formation of long polymer chains, which are essential for its applications in plastics and resins .

類似化合物との比較

Butyl Prop-2-enoate: Similar compounds include methyl acrylate and ethyl acrylate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which provides better flexibility and lower volatility .

N-(Methoxymethyl)-2-Methylprop-2-Enamide: Similar compounds include N-methylmethacrylamide and N-ethylmethacrylamide. The methoxymethyl group in N-(methoxymethyl)-2-methylprop-2-enamide provides enhanced stability and resistance to hydrolysis .

Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its high reactivity and ability to form a wide range of copolymers .

特性

CAS番号 |

40884-08-0 |

|---|---|

分子式 |

C21H31NO4 |

分子量 |

361.5 g/mol |

IUPAC名 |

butyl prop-2-enoate;N-(methoxymethyl)-2-methylprop-2-enamide;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C6H11NO2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)7-4-9-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1,4H2,2-3H3,(H,7,8) |

InChIキー |

VBSRJELRIOMUJQ-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)NCOC.C=CC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)

![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)